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The following data is sourced from a 2019 study that investigated nanolayered Ta₂O₅-Al₂O₃ composite films

grown on silicon via Atomic Layer Deposition (ALD) using Pentakis(dimethylamino)tantalum (PDMATa)

and Trimethylaluminum (TMA) as precursors [1] [2]. The table summarizes key electrical properties based

on the composition ratio and deposition sequence.

Parameter
Pure
Ta₂O₅

Ta₂O₅:Al₂O₃ =
38:12

Ta₂O₅:Al₂O₅ =
17:33

Pure Al₂O₃
Deposition
Sequence:
Si/(Al₂O₃/Ta₂O₅)n

Leakage
Current
Density
(A/cm²) @ 2
MV/cm

0.329 [1] ~10⁻⁵
(estimated from

graph) [1]

2.62 × 10⁻⁸ [1] Difficult to
inject [1]

Effectively reduced
[1]

Dielectric
Constant

~25

(estimated
from

graph) [1]

~18 (estimated

from graph) [1]

~9 (estimated

from graph) [1]

~8

(estimated
from

graph) [1]

Not specified

Hysteresis
Effect

Moderate

[1]

Significant with

higher Al₂O₃ [1]

Significant with

higher Al₂O₃ [1]

- Effectively reduced

[1]
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Parameter
Pure
Ta₂O₅

Ta₂O₅:Al₂O₃ =
38:12

Ta₂O₅:Al₂O₅ =
17:33

Pure Al₂O₃
Deposition
Sequence:
Si/(Al₂O₃/Ta₂O₅)n

Key
Findings

High
leakage

current [1]

Mixing Al₂O₃

decreases

leakage but
also dielectric

constant,
enhances

hysteresis [1]

Mixing Al₂O₃

decreases

leakage but
also dielectric

constant,
enhances

hysteresis [1]

Strong
insulativity

[1]

Better for reducing
leakage &

hysteresis vs.
starting with Ta₂O₅

[1]

Detailed Experimental Methodology

The data presented above was generated through the following experimental protocol [1] [2]:

Film Deposition: Nanolayered composite films were grown on n-type silicon wafers in an ALD

reactor at 230°C. PDMATa was heated to 80°C, and TMA was held at room temperature. Ozone (O₃)
was used as the oxidant, with high-purity nitrogen as the carrier and purging gas.

Post-Deposition Annealing: All samples underwent post-annealing at 700°C for 2 hours under a
nitrogen ambient to eliminate defects and improve film quality. The films remained amorphous after

this process.
Device Fabrication: Aluminum electrodes were deposited on both sides of the samples via physical

vapor deposition. The devices were then annealed at 250°C for 0.5 hours to ensure reliable ohmic
contacts, forming Metal-Insulator-Semiconductor (MIS) capacitors.

Electrical Characterization:
Current-Voltage (I-V) Measurements: Performed using a Keithley 2410 source measurement

unit to analyze leakage current density.
Capacitance-Voltage (C-V) Measurements: Carried out with a TH2828S LCR meter at 100
kHz to determine dielectric constants and observe hysteresis and flat-band voltage shifts.

Visualizing the Composite Film Structure and Workflow

The structure of the composite films and the experimental workflow can be visualized using the following

diagrams, created with the DOT language.
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Diagram 1: Nanolayered Film Structure on Silicon

This diagram illustrates the conceptual layered structure of the Ta₂O₅-Al₂O₃ composite film on a silicon

substrate, as described in the study [1].

Nanolayered Ta2O5-Al2O3 Film Structure

Silicon Substrate

Interface Layer

Ta2O5-Al2O3
Composite Film

Aluminum Electrode

Click to download full resolution via product page

Diagram 2: Experimental Workflow for Electrical Characterization

This diagram outlines the key steps in the synthesis and testing process of the MIS devices, as detailed in the

experimental methods [1] [2].
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Experimental Workflow for MIS Device Analysis

ALD Deposition
(PDMATa & TMA, O3, 230°C)

Post-Annealing
(700°C, N2, 2 hours)

Electrode Deposition
(Aluminum, PVD)

Contact Annealing
(250°C, 0.5 hours)

Electrical Characterization
(I-V & C-V)

Click to download full resolution via product page

Key Insights from the Study

The available data allows for the following conclusions regarding the performance of PDMATa-derived

Ta₂O₅ when composited with Al₂O₃ [1] [2]:

Composition Trade-off: Incorporating Al₂O₃ into Ta₂O₅ is an effective strategy to reduce leakage
current, a major drawback of pure Ta₂O₅. However, this improvement comes at the cost of a lower
dielectric constant and an enhanced hysteresis effect, which may be undesirable for device

applications.
Interface Impact: The study found that the internal interfaces in the composite film were not
conducive to preventing leakage current.
Deposition Sequence: The sequence in which the layers are deposited has a significant impact.

Starting with an Al₂O₃ layer directly on the silicon substrate (Si/(Al₂O₃/Ta₂O₅)n) was more
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effective in reducing both leakage current and hysteresis compared to starting with a Ta₂O₅ layer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Electrical Properties of Ta₂O₅-Al₂O₃ Composite Films]. Smolecule,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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